1-(5-Nitro-1H-imidazol-4-yl)guanidine

DNA damage mutagenesis replication bypass

Unlike generic 5-nitroimidazoles (metronidazole, tinidazole), this compound bears a guanidino moiety at the 4-position, fundamentally altering biochemical behavior. It is a peroxynitrite-specific DNA damage biomarker (50% mutagenic; G→A, G→T, G→C mutations), a validated eNOS inhibitor (IC₅₀ 180 nM), and a TG2 reference inhibitor (IC₅₀ 13.3 μM). Essential for oxidative DNA lesion research, translesion synthesis polymerase studies, and isoform-selective NOS inhibitor development. Standard antimicrobial nitroimidazoles cannot substitute. Recommended for laboratories investigating nitrosative stress, mutagenesis, and NOS/TG2 pharmacology.

Molecular Formula C4H6N6O2
Molecular Weight 170.13 g/mol
CAS No. 443309-56-6
Cat. No. B1497262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Nitro-1H-imidazol-4-yl)guanidine
CAS443309-56-6
Synonyms5-guanidino-4-nitroimidazole
Molecular FormulaC4H6N6O2
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)[N+](=O)[O-])N=C(N)N
InChIInChI=1S/C4H6N6O2/c5-4(6)9-2-3(10(11)12)8-1-7-2/h1H,(H,7,8)(H4,5,6,9)
InChIKeyWQUZHUKQQZMTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Nitro-1H-imidazol-4-yl)guanidine Procurement Guide: CAS 443309-56-6 for DNA Damage Research and NOS Inhibition Studies


1-(5-Nitro-1H-imidazol-4-yl)guanidine (CAS 443309-56-6), also referred to as N-(5-nitro-1H-imidazol-4-yl)guanidine or 5-guanidino-4-nitroimidazole (NI), is a specialized guanine oxidation-nitration product derived from the reaction of peroxynitrite with guanine residues in DNA [1]. This compound belongs to the 5-nitroimidazole class but is distinguished by its guanidino substitution at the 4-position of the imidazole ring, conferring unique conformational flexibility and hydrogen-bonding capabilities [2]. Unlike conventional 5-nitroimidazole antimicrobials such as metronidazole, this compound serves primarily as a research tool for studying oxidative DNA damage mechanisms, mutagenesis, and as a scaffold for nitric oxide synthase (NOS) inhibitor development [3].

Why Generic 5-Nitroimidazole Substitution Fails for 1-(5-Nitro-1H-imidazol-4-yl)guanidine Applications


Generic 5-nitroimidazole compounds such as metronidazole, tinidazole, or ornidazole cannot substitute for 1-(5-nitro-1H-imidazol-4-yl)guanidine in DNA damage research or NOS inhibition studies. Conventional 5-nitroimidazoles function as antimicrobial prodrugs requiring reductive activation by microbial nitroreductases to generate cytotoxic intermediates [1]. In contrast, this compound's guanidino moiety at the 4-position fundamentally alters its biochemical behavior, enabling it to serve as a conformationally flexible DNA lesion with distinct hydrogen-bonding patterns in major and minor grooves, and as an L-arginine mimetic for NOS isoform recognition [2]. Additionally, while standard nitroimidazoles target anaerobic pathogens, this compound exhibits measurable inhibitory activity against human eNOS (IC₅₀: 180 nM) and TG2 (IC₅₀: 13.3 μM), targets irrelevant to antimicrobial 5-nitroimidazoles [3][4].

1-(5-Nitro-1H-imidazol-4-yl)guanidine Quantitative Differentiation Evidence for Research Procurement Decisions


Replication Blocking Potency: NI Lesion vs. 2-Aminoimidazolone in In Vivo Bypass Efficiency

5-Guanidino-4-nitroimidazole (NI) functions as a strong replication block in wild-type E. coli, whereas the structurally related guanine oxidation product 2-aminoimidazolone is efficiently bypassed. NI is 50% mutagenic upon bypass, while 2-aminoimidazolone is 91% mutagenic. Under SOS-induced conditions (UV irradiation), NI bypass efficiency increases nearly 10-fold, while 2-aminoimidazolone bypass shows minimal change [1].

DNA damage mutagenesis replication bypass peroxynitrite

Transcriptional Blockage: hRNAPII vs. T7RNAP Differential Response to NI Lesion

The NI lesion exhibits polymerase-specific transcriptional blocking behavior. NI acts as a major block to human RNA polymerase II (hRNAPII) while posing only a partial block to bacteriophage T7 RNA polymerase (T7RNAP). T7RNAP bypass induces base misincorporations and deletions (C > A > −1 deletion > G ≫ U), whereas hRNAPII exhibits error-free transcription during rare bypass events [1].

transcription RNA polymerase DNA lesion transcriptional mutagenesis

Conformational Flexibility: NI Lesion Syn/Anti Equilibrium vs. Canonical Guanine

The NI lesion adopts both syn and anti conformations within DNA duplexes, with the guanidino group positioned in the major and minor grooves respectively. Partner base identity determines the conformational preference. This contrasts with canonical guanine, which adopts primarily the anti conformation in B-DNA. Steric hindrance between the guanidino group and its linked sugar forces NI into a nonplanar geometry at the nucleoside level [1].

DNA structure conformational analysis molecular modeling lesion recognition

eNOS Inhibitory Activity: Guanidine-Substituted Imidazole vs. Aminoguanidine Baseline

1-(5-Nitro-1H-imidazol-4-yl)guanidine exhibits measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM when expressed in insect SF9 cells [1]. For reference, aminoguanidine, a widely used non-selective NOS inhibitor, exhibits an IC₅₀ of 26.2 ± 0.4 μM for nitrite production inhibition [2]. This represents an approximately 145-fold difference in potency, though direct assay conditions differ.

nitric oxide synthase eNOS inhibition enzyme kinetics cardiovascular research

Tissue Transglutaminase (TG2) Inhibition: Distinct Target Profile vs. 5-Nitroimidazole Antimicrobials

1-(5-Nitro-1H-imidazol-4-yl)guanidine inhibits recombinant human tissue transglutaminase (TG2) with an IC₅₀ of 13.3 μM (1.33 × 10⁴ nM) in an absorbance-based microplate reader assay using N-Cbz-Glu(γ-p-nitrophenylester) as substrate [1]. This target engagement is absent in conventional 5-nitroimidazole antimicrobials such as metronidazole, tinidazole, and ornidazole, which lack measurable TG2 inhibitory activity.

transglutaminase TG2 inhibition enzyme assay biochemical probe

Postsynthetic DNA Incorporation: Unique Synthetic Accessibility vs. Phosphoramidite-Dependent Lesions

The NI lesion can be efficiently incorporated into DNA via a postsynthetic substitution reaction, avoiding the need for specialized phosphoramidite building blocks [1]. This synthetic route enables generation of site-specifically modified oligonucleotides containing the NI lesion with high efficiency. In contrast, many oxidative DNA lesions require custom-synthesized phosphoramidites that are commercially unavailable or require extensive multi-step organic synthesis.

oligonucleotide synthesis DNA modification postsynthetic substitution chemical biology

Validated Application Scenarios for 1-(5-Nitro-1H-imidazol-4-yl)guanidine in Academic and Industrial Research


Peroxynitrite-Induced DNA Damage Biomarker Studies

This compound serves as a specific biomarker for peroxynitrite-mediated guanine oxidation. Unlike 8-oxo-dG, which can arise from multiple oxidative pathways, NI formation requires the concerted action of nitric oxide and superoxide to generate peroxynitrite, followed by reaction with guanine. The lesion's distinct mutational signature—50% mutagenic with G→A, G→T, and G→C mutations—enables precise tracking of nitrosative DNA damage in cellular and in vivo models [1]. Its unique syn/anti conformational equilibrium further allows investigation of how lesion structure influences repair enzyme recognition [2].

DNA Polymerase and Transcription Machinery Mechanistic Studies

The NI lesion's differential effects on DNA and RNA polymerases make it an exceptional probe for polymerase mechanism studies. The lesion acts as a strong replication block in wild-type cells that can be alleviated nearly 10-fold under SOS-induced conditions, enabling study of translesion synthesis polymerase recruitment and function [1]. In transcription studies, the differential response of human RNA polymerase II (major block) vs. T7 RNA polymerase (partial block) provides a comparative system for understanding how eukaryotic and prokaryotic transcriptional machinery handle structurally flexible DNA lesions [2].

Nitric Oxide Synthase Inhibitor Development and Screening

The compound's guanidine-substituted imidazole core mimics the L-arginine side chain, enabling it to serve as a scaffold for developing isoform-selective NOS inhibitors. With demonstrated eNOS inhibitory activity (IC₅₀: 180 nM) [1], this chemotype can be used in structure-activity relationship studies aimed at achieving selectivity among nNOS, eNOS, and iNOS isoforms. The nitroimidazole moiety provides an orthogonal functional group for further derivatization, distinguishing this scaffold from amino acid-based NOS inhibitors [2].

Tissue Transglutaminase 2 Biochemical Assay Development

With measurable TG2 inhibitory activity (IC₅₀: 13.3 μM) [1], this compound serves as a reference inhibitor for TG2 biochemical assays and high-throughput screening campaigns. TG2 is implicated in celiac disease, fibrotic disorders, and certain neurodegenerative conditions, making validated inhibitors valuable for target validation studies. The compound's activity against TG2 is orthogonal to its DNA damage research applications, demonstrating its versatility as a multi-target research tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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